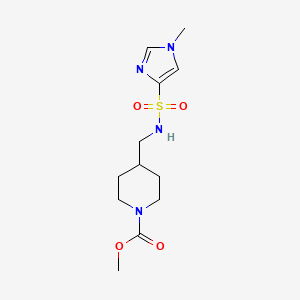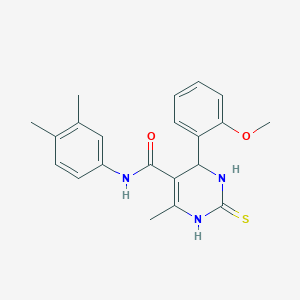
1-anilino-3-(4-methoxyphenyl)-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-anilino-3-(4-methoxyphenyl)-1H-pyrrole-2,5-dione, also known as 4-Methoxyphenyl-1-anilinopyrrole-2,5-dione (4-MPPD), is an organic compound that has been extensively studied for its potential applications in scientific research. It is a heterocyclic compound which contains a pyrrole ring with an aniline substituent and a 4-methoxyphenyl group. 4-MPPD is a promising compound due to its unique features, such as its relatively low cost, its ability to be synthesized in a laboratory setting, and its potential applications in scientific research.
科学研究应用
4-MPPD has a wide range of potential applications in scientific research. It is used as a substrate in enzyme assays, as a fluorescent probe for the detection of reactive oxygen species, and as a substrate for the synthesis of other compounds. In addition, 4-MPPD has been used in the study of protein-protein interactions, as a fluorescent indicator for the detection of metal ions, and as a model compound for the study of drug-receptor interactions.
作用机制
The mechanism of action of 4-MPPD is not yet fully understood. However, it is believed that the aniline moiety of the compound binds to the active site of enzymes or receptors, while the 4-methoxyphenyl group is responsible for the fluorescent properties of the compound. It is also believed that the pyrrole ring of the compound is responsible for the binding affinity of the compound to its target molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-MPPD have not been extensively studied. However, it has been suggested that 4-MPPD may have an inhibitory effect on the activity of certain enzymes, such as tyrosinase and cholinesterase. In addition, the compound has been shown to have a protective effect against oxidative stress in cells.
实验室实验的优点和局限性
The use of 4-MPPD in laboratory experiments has several advantages. First, the compound is relatively inexpensive and can be easily synthesized in a laboratory setting. Second, the compound is highly fluorescent and can be used as a fluorescent probe for the detection of reactive oxygen species. Third, the compound is stable and can be used as a model compound for the study of drug-receptor interactions.
However, there are also some limitations to the use of 4-MPPD in laboratory experiments. First, the compound is not very soluble in water, which can limit its use in aqueous solutions. Second, the compound is not very stable and can degrade over time. Third, the compound can be toxic to cells in high concentrations.
未来方向
There are several potential future directions for the use of 4-MPPD in scientific research. First, the compound could be used to study the effects of reactive oxygen species on cell function and the development of oxidative stress-related diseases. Second, the compound could be used to study the effects of metal ions on protein-protein interactions. Third, the compound could be used to study the effects of drug-receptor interactions. Fourth, the compound could be used as a fluorescent probe for the detection of small molecules. Fifth, the compound could be used to study the effects of enzyme inhibitors on enzyme activity. Finally, the compound could be used to study the effects of oxidative stress on cell metabolism.
合成方法
4-MPPD can be synthesized in a laboratory setting using a variety of methods. One of the most common methods involves the reaction of 4-methoxyphenyl isocyanate and aniline in the presence of a base catalyst. The reaction is carried out in an inert atmosphere and the product is purified by recrystallization. Other methods of synthesis include the reaction of 4-methoxyphenyl isocyanate with aniline hydrochloride and the reaction of aniline and 4-methoxyphenol in the presence of a base catalyst.
属性
IUPAC Name |
1-anilino-3-(4-methoxyphenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-22-14-9-7-12(8-10-14)15-11-16(20)19(17(15)21)18-13-5-3-2-4-6-13/h2-11,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNDZMHVXWPVBFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)N(C2=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-anilino-3-(4-methoxyphenyl)-1H-pyrrole-2,5-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(4-chloro-3-fluoroanilino)-2-oxoethyl]-N~5~-(4-fluorobenzyl)-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2791460.png)
![1-Boc-4-[cis-2-aminocyclohexyl]piperazine](/img/structure/B2791461.png)
![3-[(4-chlorophenyl)methyl]-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2791462.png)
![(3Z)-3-[(4-tert-butylphenyl)methoxyimino]-1-phenylindol-2-one](/img/structure/B2791466.png)
![5-[[(5-Chloropyridin-2-yl)amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2791467.png)
![3-Chloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]benzamide](/img/structure/B2791468.png)

![N'-[(1E)-(2-bromophenyl)methylidene]-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B2791471.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-(2,4-dimethylphenyl)acetamide](/img/structure/B2791472.png)
![2,2-Dimethoxy-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B2791478.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[(5-ethyl-1H-imidazol-2-yl)sulfanyl]acetamide](/img/structure/B2791479.png)

![5-(2-Aminoethyl)pyrazolo[1,5-a]pyrazin-4-one;hydrochloride](/img/structure/B2791481.png)